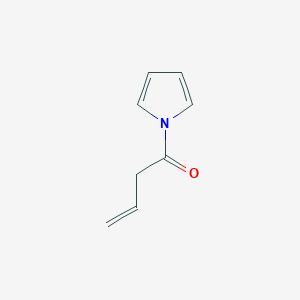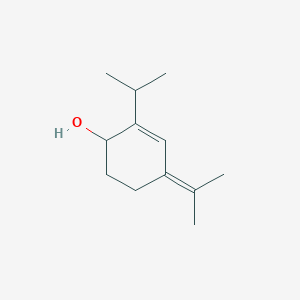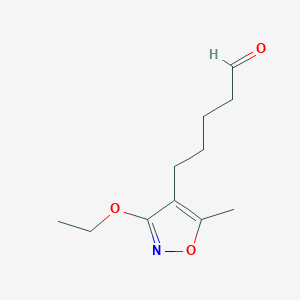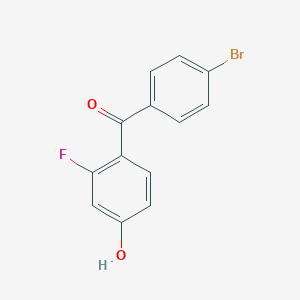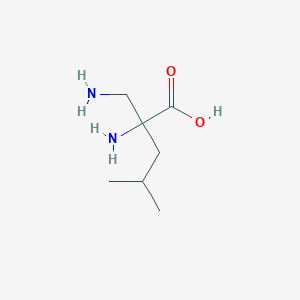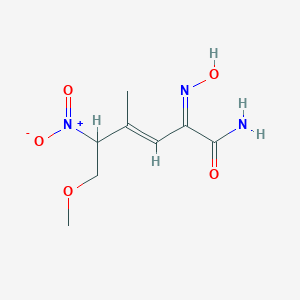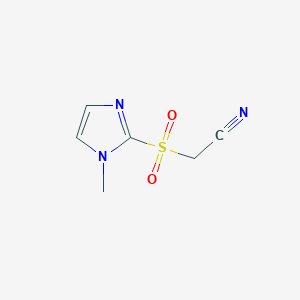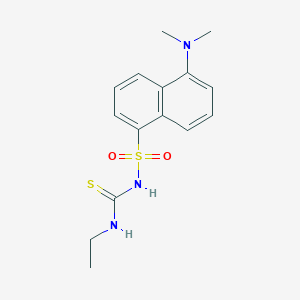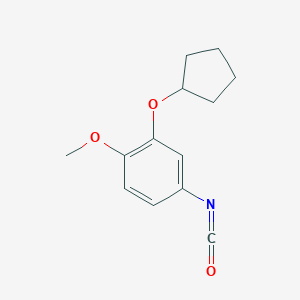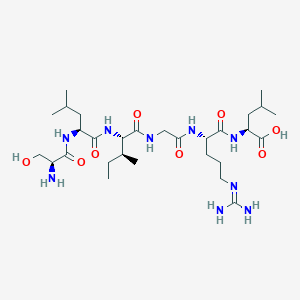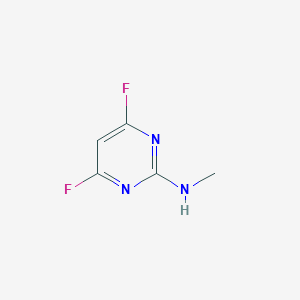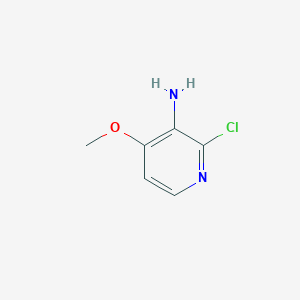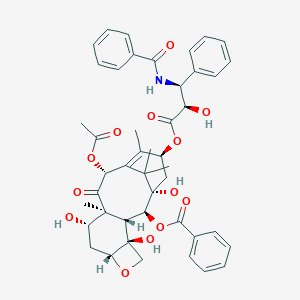
4-Deacetyltaxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Deacetyltaxol is a natural product that is derived from the Pacific yew tree, Taxus brevifolia. It is a potent antitumor agent that has been used in the treatment of various types of cancer, including breast, ovarian, and lung cancer. This compound is a taxane, which means that it belongs to a class of compounds that are known for their ability to stabilize microtubules. Microtubules are important components of the cytoskeleton, which is responsible for maintaining the shape and structure of cells.
作用机制
The mechanism of action of 4-Deacetyltaxol is similar to that of other taxanes. It stabilizes microtubules, which are important for cell division. By stabilizing microtubules, 4-Deacetyltaxol prevents cancer cells from dividing and proliferating. In addition, 4-Deacetyltaxol has been shown to induce apoptosis, which is programmed cell death. This is another important mechanism by which cancer cells are eliminated.
生化和生理效应
4-Deacetyltaxol has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which means that cancer cells are prevented from progressing through the cell cycle. In addition, it has been found to inhibit the activity of certain enzymes that are important for cancer cell survival. 4-Deacetyltaxol has also been shown to induce DNA damage, which can lead to cancer cell death.
实验室实验的优点和局限性
One advantage of using 4-Deacetyltaxol in lab experiments is that it is a potent antitumor agent that has been extensively studied. This means that there is a lot of data available on its mechanism of action and its effectiveness against different types of cancer. However, one limitation of using 4-Deacetyltaxol in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it expensive and time-consuming to work with.
未来方向
There are several future directions for research on 4-Deacetyltaxol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of 4-Deacetyltaxol that are more effective and less toxic than current formulations. In addition, there is ongoing research on the use of 4-Deacetyltaxol in combination with other anticancer agents, as well as research on its potential use in the treatment of other diseases, such as Alzheimer's disease.
合成方法
4-Deacetyltaxol is synthesized from the bark of the Pacific yew tree. The bark contains a number of different taxanes, including taxol, which is the most well-known taxane. Taxol is converted to 10-deacetyltaxol, which is then further converted to 4-Deacetyltaxol. The synthesis of 4-Deacetyltaxol is a complex process that involves several steps, including extraction, purification, and chemical modification.
科学研究应用
4-Deacetyltaxol has been extensively studied for its antitumor activity. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and lung cancer. In addition, it has been found to be effective against drug-resistant cancer cells. 4-Deacetyltaxol has also been studied for its ability to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth and metastasis, so inhibiting this process can be an effective way to treat cancer.
属性
CAS 编号 |
160511-46-6 |
|---|---|
产品名称 |
4-Deacetyltaxol |
分子式 |
C45H49NO13 |
分子量 |
811.9 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,4,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H49NO13/c1-24-29(58-41(53)34(49)33(26-15-9-6-10-16-26)46-39(51)27-17-11-7-12-18-27)22-45(55)38(59-40(52)28-19-13-8-14-20-28)36-43(5,30(48)21-31-44(36,54)23-56-31)37(50)35(57-25(2)47)32(24)42(45,3)4/h6-20,29-31,33-36,38,48-49,54-55H,21-23H2,1-5H3,(H,46,51)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
InChI 键 |
FCMGXYOFDLQWFD-MHHARFCSSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
同义词 |
4-deacetyl-taxol 4-deacetyltaxol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




